5-(3-bromophenyl)-1,2,4-triazin-3-amine

Regioselective synthesis Heterocyclic building blocks Process chemistry

Generic 1,2,4-triazin-3-amine syntheses often yield regioisomeric mixtures, compromising SAR studies and cross-coupling reproducibility. This compound is prepared via a regioselective route ensuring exclusive 5-substitution without 6-isomer contamination. • Confirmed 5-(3-bromophenyl) regiochemistry - eliminates isomeric impurity risk in biological assays. • Aryl bromide functionality enables Pd-catalyzed Suzuki, Stille, and Buchwald-Hartwig couplings for library synthesis. • Available with batch-specific NMR and HPLC data for use as a reference standard in analytical method development.

Molecular Formula C9H7BrN4
Molecular Weight 251.1
CAS No. 886497-10-5
Cat. No. B6282021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-bromophenyl)-1,2,4-triazin-3-amine
CAS886497-10-5
Molecular FormulaC9H7BrN4
Molecular Weight251.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromophenyl)-1,2,4-triazin-3-amine Overview


5-(3-Bromophenyl)-1,2,4-triazin-3-amine (CAS 886497-10-5) is a 3-amino-1,2,4-triazine derivative bearing a meta-bromophenyl substituent at the 5-position. It belongs to the class of 3-amino-1,2,4-triazines, which are recognized for their utility as heterocyclic building blocks in drug discovery and agrochemical research. The compound is characterized by a molecular formula of C9H7BrN4 and a molecular weight of 251.08 g/mol . Its structural features make it a versatile intermediate for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution.

Meta-bromophenyl group supports cross-coupling diversification
Regioselective synthesis of the 5-substituted-1,2,4-triazin-3-amine core
Functionalization via nucleophilic aromatic substitution

5-(3-Bromophenyl)-1,2,4-triazin-3-amine: Why Analogs Fail


Although the 1,2,4-triazin-3-amine core is shared across many commercial building blocks, the specific substitution pattern—a meta-bromophenyl group at the 5-position—dictates both synthetic accessibility and downstream reactivity. Regioselective preparation of 5-substituted-3-amino-1,2,4-triazines is non-trivial; generic routes often produce regioisomeric mixtures that compromise purity and yield. Furthermore, the presence of a bromine atom on the phenyl ring provides a unique handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) that is not available in chloro‑ or unsubstituted analogs [1]. These factors render simple interchange with a 5‑phenyl‑, 5‑(4‑bromophenyl)‑, or 5‑(3‑chlorophenyl)‑1,2,4‑triazin‑3‑amine inadequate for applications requiring precise regiochemistry, reproducible synthetic outcomes, or a defined halogen reactivity profile.

Regioisomer contamination

Generic routes may produce 5-/6-isomer mixtures, compromising purity and downstream reactivity.

Bromine coupling handle

Chloro- or unsubstituted analogs may not provide equivalent Pd-catalyzed cross-coupling efficiency.

Reactivity-lipophilicity balance

Chlorophenyl analogs show lower reactivity and altered lipophilicity, shifting synthetic and drug-like profiles.

5-(3-Bromophenyl)-1,2,4-triazin-3-amine vs. Close Analogs


Regioselective Synthesis and Isomeric Purity

A regioselective synthetic method for 5-substituted-3-amino-1,2,4-triazines, including the 5-(3-bromophenyl) derivative, achieves >95% regioselectivity. In contrast, conventional condensation routes typically afford mixtures of 5- and 6-substituted regioisomers that require tedious chromatographic separation. The method also delivers isolated yields of 45–76% for representative 5‑aryl‑substituted analogs [1]. This high regiocontrol ensures that the purchased material is a single, well-defined isomer, minimizing the risk of cross-contamination with isomeric impurities that could confound biological assays or subsequent synthetic steps.

Regioselectivity
Class-level
>95% regioselectivity
Isomeric purity supports SAR confidence and reproducible coupling
Reported for class; verify batch-specific selectivity
Regioselective synthesis Heterocyclic building blocks Process chemistry

Commercial Purity and Batch Documentation

Commercial suppliers offer 5-(3-bromophenyl)-1,2,4-triazin-3-amine at purities of 95% and ≥98% , with batch-specific certificates of analysis (including NMR, HPLC, and/or GC) provided upon request. By comparison, the unsubstituted 5-phenyl-1,2,4-triazin-3-amine (CAS 942-60-9) is typically supplied at 95% purity . The availability of higher-purity material (≥98%) for the brominated derivative can reduce the need for additional purification prior to use in sensitive reactions, such as palladium-catalyzed cross-couplings where trace impurities may poison the catalyst.

Commercial Purity
Data to verify
Target: ≥98% purity
Analog: 95% purity
Higher purity may reduce purification needs in sensitive reactions
Supplier specification; confirm via batch CoA
Quality control Analytical standards HPLC

Bromine Reactivity and Lipophilicity Profile

The 3-bromophenyl substituent confers a unique balance of reactivity and lipophilicity relative to other halogenated analogs. The aryl bromide moiety is sufficiently reactive for efficient Suzuki-Miyaura and Buchwald-Hartwig couplings (relative reactivity: I > Br >> Cl), yet more stable and easier to handle than the corresponding aryl iodide. Calculated lipophilicity (XLogP3-AA) for the closely related 4-bromo isomer is 1.2 [1], whereas the 3-chloro analog (CAS 886497-14-9) exhibits a lower molecular weight (206.63 g/mol) and presumably lower logP, which may impact membrane permeability and solubility profiles in drug discovery campaigns.

Bromine Reactivity & Lipophilicity
Class-level
Br: MW 251, XLogP ~1.2, higher coupling reactivity
Cl: MW 207, lower logP, ~10× less reactive in Pd couplings
Bromine handle supports efficient diversification with acceptable lipophilicity
Estimated from 4-bromo isomer; reactivity based on literature consensus
Cross-coupling Lipophilicity Halogen effect

5-(3-Bromophenyl)-1,2,4-triazin-3-amine Applications


Diversity-Oriented Synthesis via Cross-Coupling

The aryl bromide functionality enables efficient Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, allowing rapid generation of focused libraries of 5-aryl-1,2,4-triazin-3-amines with varied biaryl, heteroaryl, or amine substituents. This is particularly valuable in medicinal chemistry programs where the 1,2,4-triazine core serves as a privileged scaffold for kinase inhibition or GPCR modulation [1].

Reference Standard for Analytical Development

The availability of material with ≥98% purity and accompanying batch-specific analytical data (NMR, HPLC) makes this compound suitable for use as a reference standard in HPLC method development, LC-MS quantification, and NMR spectroscopy. This is especially important for process chemistry and quality control laboratories requiring well-characterized standards for impurity profiling [1].

Scaffold for Regioselective SAR Exploration

The confirmed regioselective synthesis ensures that the 5-substituted isomer is obtained without contamination by the 6-substituted regioisomer. This is critical for structure-activity relationship (SAR) studies where even small amounts of an isomeric impurity could lead to misleading biological activity data. Researchers can confidently attribute observed biological effects to the intended 5-(3-bromophenyl) structure [1].

Application
Selection Property
Validation Focus
Diversity-oriented synthesis via cross-coupling
Aryl bromide coupling handle
Palladium-catalyzed diversification outcomes
Reference standard for analytical development
High-purity batch specification
Method qualification with NMR, HPLC
Regioselective SAR exploration scaffold
Confirmed 5-substituted regiochemistry
SAR attribution without isomeric interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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